molecular formula C10H11BrF2O B13661687 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene

4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene

Cat. No.: B13661687
M. Wt: 265.09 g/mol
InChI Key: QDVAOQIZLMASMW-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene is an organic compound belonging to the class of aromatic halogenated hydrocarbons It is characterized by the presence of a bromine atom, a difluoromethoxy group, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene is unique due to the combination of its bromine, difluoromethoxy, and isopropyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11BrF2O

Molecular Weight

265.09 g/mol

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C10H11BrF2O/c1-6(2)8-5-7(11)3-4-9(8)14-10(12)13/h3-6,10H,1-2H3

InChI Key

QDVAOQIZLMASMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC(F)F

Origin of Product

United States

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